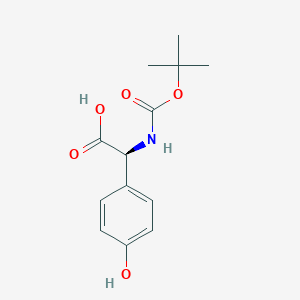

(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Overview

Description

“(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid”, also known as Boc-tyrosine, is a synthetic amino acid. It has a molecular weight of 267.28 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is (2S)-(tert-butoxycarbonyl)aminoethanoic acid . The InChI code is 1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 .Physical and Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Characterization

- Synthesis Methods : This compound has been used in the synthesis of various derivatives, showcasing its versatility as an intermediate in organic chemistry. For example, it has been involved in forming 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, indicating its role in complex molecule synthesis (Wang Yu-huan, 2009).

- Improved Selectivity in Chemical Processes : It has been used in processes aiming to improve selectivity in the removal of tert-butyloxycarbonyl groups, highlighting its importance in refining chemical reactions (M. Bodanszky & A. Bodanszky, 2009).

- Structural Studies : There have been studies on the molecular structure and hydrogen bonding of related compounds, indicating its use in understanding chemical interactions and behaviors (T. Romero & Angela Margarita, 2008).

Application in Peptide Synthesis

- Solid-Phase Synthesis of Peptides : It has been used as a handle in the solid-phase synthesis of peptide α-carboxamides, demonstrating its application in peptide and protein research (S. Gaehde & G. Matsueda, 2009).

- Protective Group in Amino Acids Synthesis : It acts as a protective group in the synthesis of complex amino acids, essential for the development of pharmacological agents (Jyotirmoy Maity & R. Strömberg, 2014).

Catalysis and Chemical Transformations

- Catalytic Applications : It has been involved in catalytic processes such as N-tert-butoxycarbonylation of amines, showing its role in enhancing chemical reactions efficiency (A. Heydari et al., 2007).

- Chemical Modification and Protection : This compound has been used in the development of new, selectively removable hydroxyl protecting groups, important in synthetic chemistry for modifying and protecting functional groups (Katalin Daragics & P. Fügedi, 2010).

Advanced Materials Development

- Polymerization and Material Synthesis : It has been utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers, which has implications for material science and engineering (Guangzheng Gao, F. Sanda, & T. Masuda, 2003).

Mechanism of Action

Target of Action

The primary targets of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid are organic compounds in synthetic organic chemistry . The compound, also known as N-Boc-4-hydroxyphenyl-l-glycine, is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

This compound interacts with its targets by introducing the tert-butoxycarbonyl group into them . This interaction results in the formation of tertiary butyl esters .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds by this compound affects the synthesis pathways of these compounds . The downstream effects include the formation of a variety of functionalized amines .

Pharmacokinetics

The compound is used in flow microreactor systems, suggesting that it may have good solubility and stability .

Result of Action

The molecular and cellular effects of the action of this compound include the formation of a variety of functionalized amines . These amines can be aliphatic, aromatic, or heteroaromatic .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWJRIFKJPPAPM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)

![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride](/img/structure/B2542218.png)

![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)

![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)

![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)